molecular formula C18H28O3 B1260654 9,10-Epoxyoctadecatrienoic acid

9,10-Epoxyoctadecatrienoic acid

Cat. No. B1260654
M. Wt: 292.4 g/mol
InChI Key: AAJODOMQIUQTFG-XAICKWAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-EOT is a medium-chain fatty acid.

Scientific Research Applications

1. Plant Biology and Agriculture 9,10-Epoxyoctadecatrienoic acid is a significant component in plant cutins and suberins, with epoxy acids comprising up to 60% of the total monomers in some polymers. This compound is particularly prevalent in the protective layers of plants and plays a critical role in plant biology and agriculture. Studies have shown its presence in various plant tissues and its importance in the structural integrity of plants (Holloway & Deas, 1973).

2. Food Chemistry and Analysis In the field of food chemistry, 9,10-Epoxyoctadecatrienoic acid has been identified as a component in cured meat products. Research focused on the simultaneous determination of this compound and related substances in these products, highlighting its relevance in food analysis and safety (Song et al., 2016).

3. Human Health and Metabolism Studies have detected 9,10-Epoxyoctadecatrienoic acid in human urine, suggesting its metabolic presence and potential roles in human health. These findings indicate the compound's involvement in human physiological processes and metabolic pathways (Ulsaker & Teien, 1995).

4. Polymer Science In polymer science, the transformation products of 9,10-Epoxyoctadecatrienoic acid, such as methyl 9,10-epoxyoctadecanoate, have been studied for their role in the heat stabilization of poly(vinyl chloride) (PVC). This research is significant for understanding the chemical processes involved in manufacturing and stabilizing PVC products (Gilbert & Startin, 1980).

5. Biotechnology and Synthetic Biology The compound has also been the subject of biotechnological research, with studies on the in vitro synthesis of related hydroxy fatty acids using recombinant bacteria. This research contributes to the development of sustainable methods for producing valuable chemical compounds (Kaprakkaden, Srivastava, & Bisaria, 2017).

6. Insect Physiology and Biochemistry In insect physiology, 9,10-Epoxyoctadecatrienoic acid derivatives have been identified as playing a role in immune suppression in certain lepidopteran insects. This research provides insights into the complex biochemical pathways involved in insect defense mechanisms (Vatanparast et al., 2020).

properties

Product Name

9,10-Epoxyoctadecatrienoic acid

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

8-[(3Z)-3-[(2Z,5Z)-octa-2,5-dienylidene]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13,17H,2,5-6,8-9,11-12,14-15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13-

InChI Key

AAJODOMQIUQTFG-XAICKWAHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C=C/1\C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CC=C1C(O1)CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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